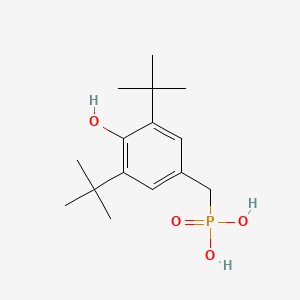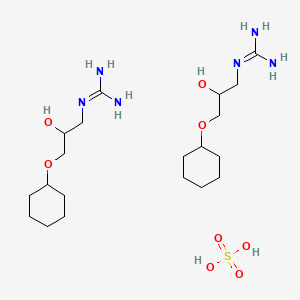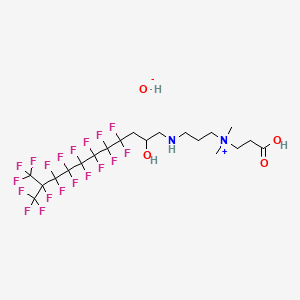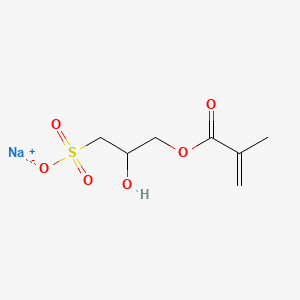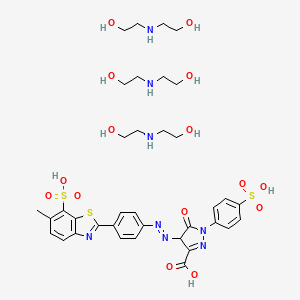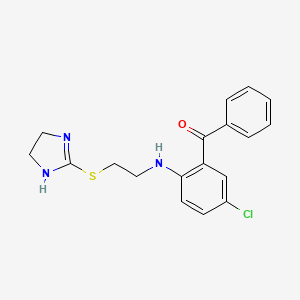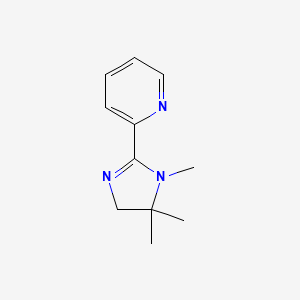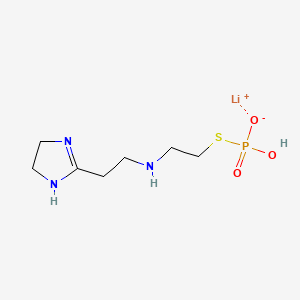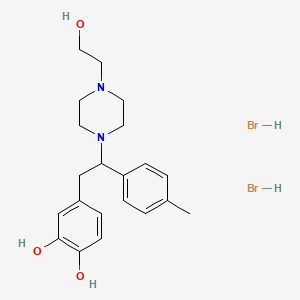
1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide is a complex organic compound that features a benzenediol core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 1,2-benzenediol and other reagents necessary to introduce the piperazine and hydroxyethyl groups. Common synthetic routes could involve:
Step 1: Formation of the piperazine derivative.
Step 2: Introduction of the hydroxyethyl group.
Step 3: Coupling with 1,2-benzenediol.
Step 4: Formation of the dihydrobromide salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzenediol core can undergo oxidation to form quinones.
Reduction: Reduction reactions might target the piperazine or hydroxyethyl groups.
Substitution: Various substitution reactions can modify the functional groups attached to the benzenediol core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its interactions with biological molecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include signal transduction, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol derivatives: Compounds with similar benzenediol cores but different functional groups.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different cores.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
87203-85-8 |
|---|---|
Molecular Formula |
C21H30Br2N2O3 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
4-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-(4-methylphenyl)ethyl]benzene-1,2-diol;dihydrobromide |
InChI |
InChI=1S/C21H28N2O3.2BrH/c1-16-2-5-18(6-3-16)19(14-17-4-7-20(25)21(26)15-17)23-10-8-22(9-11-23)12-13-24;;/h2-7,15,19,24-26H,8-14H2,1H3;2*1H |
InChI Key |
BUWNWKYQIOZJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N3CCN(CC3)CCO.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

